molecular formula C13H14N2O3S B1440571 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-97-3

1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1440571
CAS No.: 1283108-97-3
M. Wt: 278.33 g/mol
InChI Key: CQNLMFJOGBAVJZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications

Preparation Methods

The synthesis of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. The compound also interferes with the synthesis of nucleic acids and proteins, leading to the disruption of cellular processes and ultimately cell death[4][4].

Comparison with Similar Compounds

Similar compounds to 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid include other benzothiazole derivatives such as:

  • 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)prop-2-en-1-one

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their biological activities and applications.

Properties

IUPAC Name

1-(4-ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-18-9-4-3-5-10-11(9)14-13(19-10)15-6-8(7-15)12(16)17/h3-5,8H,2,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNLMFJOGBAVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193394
Record name 3-Azetidinecarboxylic acid, 1-(4-ethoxy-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283108-97-3
Record name 3-Azetidinecarboxylic acid, 1-(4-ethoxy-2-benzothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283108-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinecarboxylic acid, 1-(4-ethoxy-2-benzothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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